molecular formula C15H16N2O3 B083240 Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- CAS No. 14387-64-5

Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)-

Cat. No. B083240
CAS RN: 14387-64-5
M. Wt: 272.3 g/mol
InChI Key: CJHLYZLMQMLMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- is a chemical compound that has gained significant attention in scientific research. This compound is synthesized using specific methods and has various applications in the field of biochemistry and physiology.

Scientific Research Applications

Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- has various applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been studied extensively for its potential as an anti-cancer agent. Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- has also been studied for its potential as an anti-inflammatory agent.

Mechanism Of Action

The mechanism of action of Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- is not fully understood. However, studies suggest that it may inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells. It may also modulate the immune system and reduce inflammation.

Biochemical And Physiological Effects

Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- has various biochemical and physiological effects. It has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo. It may also reduce inflammation and modulate the immune system.

Advantages And Limitations For Lab Experiments

Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Another advantage is that it has been extensively studied for its potential as an anti-cancer and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)-. One direction is to further investigate its mechanism of action. Another direction is to study its potential as a treatment for other diseases, such as autoimmune diseases. Additionally, future research could focus on developing more efficient synthesis methods for this compound.

Synthesis Methods

Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- is synthesized using specific methods. One such method involves the reaction of 2-acetylpyridine and ethyl cyanoacetate in the presence of sodium methoxide. This reaction results in the formation of the intermediate product, which is then treated with hydrochloric acid to obtain the final product.

properties

CAS RN

14387-64-5

Product Name

Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)-

Molecular Formula

C15H16N2O3

Molecular Weight

272.3 g/mol

IUPAC Name

N-(5-ethyl-2,6-dioxo-5-phenylpyridin-3-yl)acetamide

InChI

InChI=1S/C15H16N2O3/c1-3-15(11-7-5-4-6-8-11)9-12(16-10(2)18)13(19)17-14(15)20/h4-9H,3H2,1-2H3,(H,16,18)(H,17,19,20)

InChI Key

CJHLYZLMQMLMIU-UHFFFAOYSA-N

SMILES

CCC1(C=C(C(=O)NC1=O)NC(=O)C)C2=CC=CC=C2

Canonical SMILES

CCC1(C=C(C(=O)NC1=O)NC(=O)C)C2=CC=CC=C2

synonyms

N-(1,2,5,6-Tetrahydro-2,6-dioxo-5-ethyl-5-phenylpyridin-3-yl)acetamide

Origin of Product

United States

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